molecular formula C18H21N3O B7584471 (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone

(4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone

Cat. No. B7584471
M. Wt: 295.4 g/mol
InChI Key: HGWVHMBDOZVXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone, also known as EPP, is a synthetic compound that has gained interest in the scientific community due to its potential applications in the fields of medicine and pharmacology. EPP belongs to the family of piperidine derivatives and has shown promising results in several studies as an effective drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone is not fully understood, but it is believed to act through multiple pathways, including the inhibition of protein kinases, the modulation of gene expression, and the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in the brain, and the protection of dopaminergic neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one of the limitations of using (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research and development of (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone, including the optimization of its synthesis method, the identification of its precise mechanism of action, and the evaluation of its efficacy and safety in clinical trials. Additionally, (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone could be further explored for its potential applications in other disease areas, such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone involves a multi-step process that starts with the reaction of 4-benzylpiperidine with ethyl 4-bromobutyrate to form 4-benzylidenepiperidin-1-yl)-4-ethylbutanoate. This intermediate is then reacted with hydrazine hydrate to form (4-benzylidenepiperidin-1-yl)hydrazine, which is further reacted with ethyl 4-bromobutyrate to obtain the final product, (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone.

Scientific Research Applications

(4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone has shown promising results as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease research, (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. In Parkinson's disease research, (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone has shown potential as a dopaminergic neuroprotective agent by reducing the loss of dopaminergic neurons in the brain.

properties

IUPAC Name

(4-benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-21-14-17(13-19-21)18(22)20-10-8-16(9-11-20)12-15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWVHMBDOZVXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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